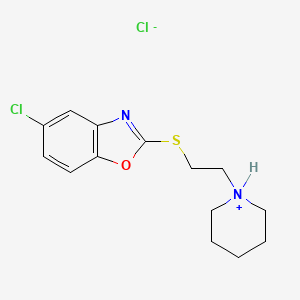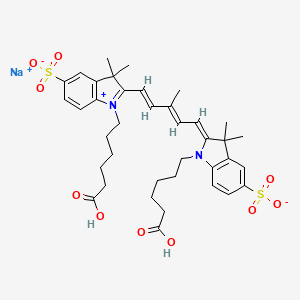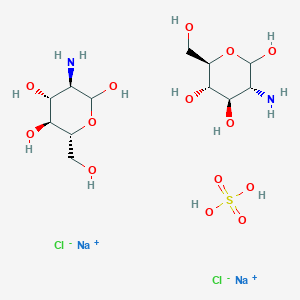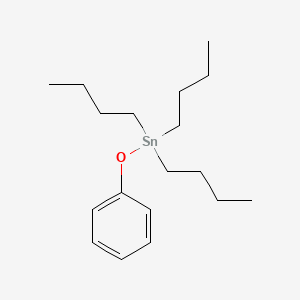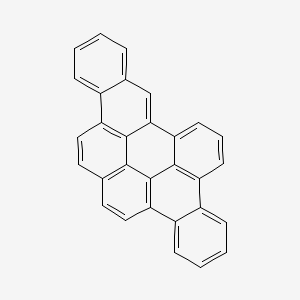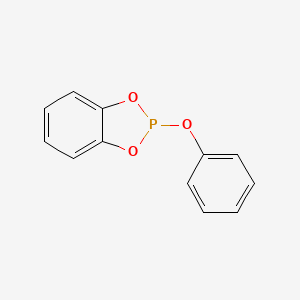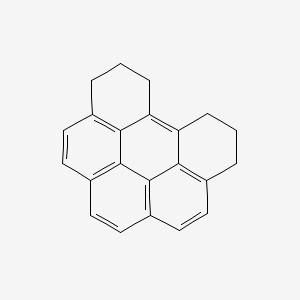
5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-naphthaldehyde and titanium tetrachloride as starting materials, followed by a series of reactions involving zinc, N,N,N’,N’-tetramethylethylenediamine, and other reagents . The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran and toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of flow photochemical setups and advanced purification techniques to ensure the quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium dithionite or zinc in acidic conditions.
Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Chromium trioxide, potassium permanganate
Reducing agents: Sodium dithionite, zinc
Substitution reagents: Bromine, nitric acid
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce halogenated or nitrated compounds .
Aplicaciones Científicas De Investigación
5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Explored for its potential use in drug development and as a probe for studying biological processes.
Mecanismo De Acción
The mechanism of action of 5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene involves its interaction with molecular targets and pathways within biological systems. This compound can bind to specific receptors or enzymes, influencing various biochemical processes. For example, it may interact with the aryl hydrocarbon receptor pathway, leading to changes in gene expression and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene include:
- Benzo(ghi)perylene
- Indeno(1,2,3-cd)pyrene
- Dibenz(a,h)anthracene
- Benzo(b)chrysene
- Picene
- Anthanthrene
- Dibenzo(b,k)fluoranthene
- Dibenzo(a,h)pyrene
- Coronene
- Dibenzo(a,e)pyrene
Uniqueness
This compound is unique due to its specific structure and reactivity, which distinguish it from other polycyclic aromatic hydrocarbons.
Propiedades
Número CAS |
35281-51-7 |
|---|---|
Fórmula molecular |
C22H18 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),9,12,15,17(22)-octaene |
InChI |
InChI=1S/C22H18/c1-3-13-7-9-15-11-12-16-10-8-14-4-2-6-18-17(5-1)19(13)21(15)22(16)20(14)18/h7-12H,1-6H2 |
Clave InChI |
HCIGQLPDFLTZMS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C3C(=C4CCCC5=C4C6=C(C=C5)C=CC(=C36)C=C2)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


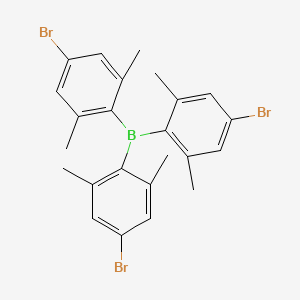


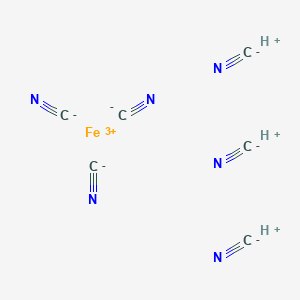
![1-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-2-[(1E)-2-(trimethylsilyl)ethenyl]-cyclopropanecarboxylic acid methyl ester](/img/structure/B15341917.png)
